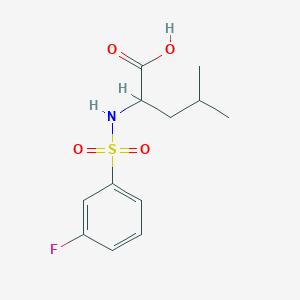

((3-Fluorophenyl)sulfonyl)leucine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“((3-Fluorophenyl)sulfonyl)leucine” is a compound with the molecular formula C12H16FNO4S . It is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of “this compound” is 289.3231432 . The InChI code for this compound is 1S/C12H15ClFNO4S/c1-7(2)5-11(12(16)17)15-20(18,19)8-3-4-10(14)9(13)6-8/h3-4,6-7,11,15H,5H2,1-2H3, (H,16,17) .Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 289.3231432 .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Chemical Biology

- Fluorovinyl cation equivalents, including those derived from similar structures, have been developed for targeted enzyme inactivation. These compounds, acting as mechanism-based inhibitors, show potential in inhibiting pyridoxal phosphate (PLP) dependent enzymes, suggesting a pathway for designing inhibitors that could be related to ((3-Fluorophenyl)sulfonyl)leucine applications in enzyme inhibition (McCune et al., 2017).

Protein-Protein Interactions

- Aryl-fluoro sulfates have been identified as effective covalent modifiers of lysine, tyrosine, or histidine residues in proteins, emphasizing the role of fluorine-containing compounds in modulating protein functions, which could extend to the study of this compound (Gambini et al., 2019).

Genetic Encoding and Protein Engineering

- The genetic encoding of fluorosulfonyloxybenzoyl-l-lysine for expansive covalent bonding of proteins via SuFEx chemistry demonstrates the utility of fluorine-containing amino acids in creating novel protein functionalities, potentially relevant to this compound applications in biotherapeutics (Liu et al., 2021).

Advanced Proteomics

- Stable isotope labeling by amino acids in cell culture (SILAC) as a method for quantitative proteomics could benefit from the incorporation of fluorinated amino acids like this compound, enhancing the detection and quantification of proteins (Ong et al., 2002).

Structural Studies and Drug Design

- The development of fluorinated amino acids for structural studies and drug design is evident in research focusing on fluorinated leucine derivatives, showcasing the impact of fluorination on the physicochemical properties of amino acids, which is pertinent to the utilization of this compound (Nodwell et al., 2017).

Mecanismo De Acción

Target of Action

Related compounds have been shown to interact with various targets such as bacterial proteins , Bcl-2 family proteins , Endothelin Receptors , and Protease Activated Receptors (PAR) . These targets play crucial roles in various biological processes, including bacterial infection, apoptosis, cardiovascular disease, and coagulation .

Mode of Action

For instance, certain compounds can disrupt bacterial cell membranes , inhibit the function of Bcl-2 family proteins , or activate Protease Activated Receptors .

Biochemical Pathways

Related compounds have been shown to affect various pathways, including those involved in bacterial infection, apoptosis, cardiovascular disease, and coagulation .

Result of Action

Related compounds have been shown to have various effects, such as disrupting bacterial cell membranes , inhibiting the function of Bcl-2 family proteins , or activating Protease Activated Receptors .

Propiedades

IUPAC Name |

2-[(3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO4S/c1-8(2)6-11(12(15)16)14-19(17,18)10-5-3-4-9(13)7-10/h3-5,7-8,11,14H,6H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKWMCMFSWWFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-bromofuran-2-yl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2894007.png)

![4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2894008.png)

![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2894018.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2894021.png)

![1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one](/img/structure/B2894024.png)

![2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2894028.png)

![N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2894029.png)